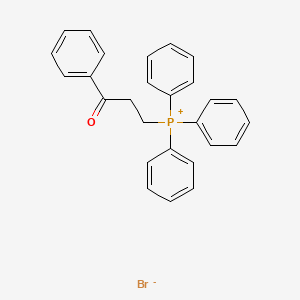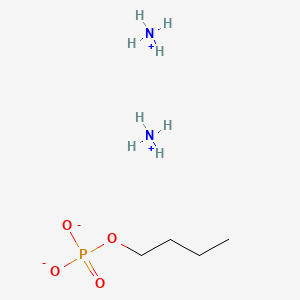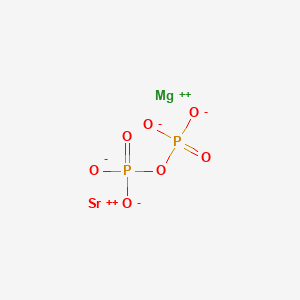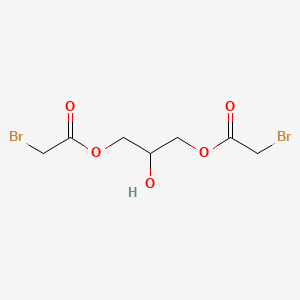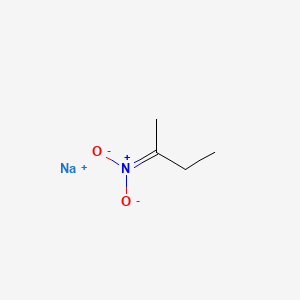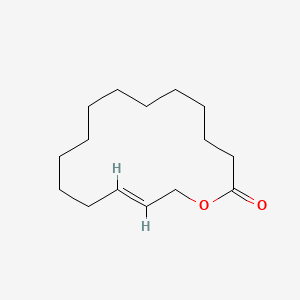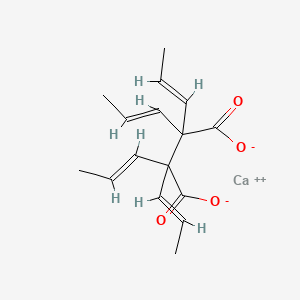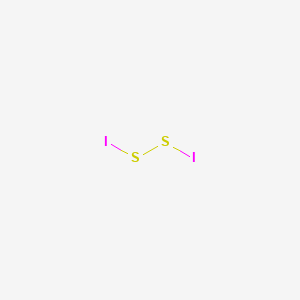
1-Hentetracontene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hentetracontene is a long-chain hydrocarbon with the molecular formula C41H82 . It belongs to the class of alkenes, characterized by the presence of a carbon-carbon double bond. This compound is notable for its extensive carbon chain, making it a subject of interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Hentetracontene can be synthesized through various organic synthesis methods. One common approach involves the Wittig reaction , where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. The reaction conditions typically include a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of long-chain alkenes like this compound often involves catalytic cracking of petroleum fractions. This process breaks down larger hydrocarbon molecules into smaller ones, including alkenes, under high temperature and pressure in the presence of a catalyst .
Análisis De Reacciones Químicas
Types of Reactions: 1-Hentetracontene undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction for alkenes, where halogens like chlorine (Cl2) or bromine (Br2) are added.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Hydrogen gas (H2) with a palladium (Pd) catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).
Major Products Formed:
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of haloalkanes
Aplicaciones Científicas De Investigación
1-Hentetracontene has several applications in scientific research:
Chemistry: Used as a model compound to study the properties and reactions of long-chain alkenes.
Biology: Investigated for its role in biological membranes and lipid bilayers.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants, surfactants, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Hentetracontene primarily involves its interaction with other molecules through van der Waals forces due to its long hydrophobic chain. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its chemical reactivity is largely dictated by the presence of the carbon-carbon double bond, which can participate in various addition and substitution reactions .
Comparación Con Compuestos Similares
- 1-Triacontene (C30H60)
- 1-Tetratriacontene (C34H68)
- 1-Pentatriacontene (C35H70)
Comparison: 1-Hentetracontene is unique due to its longer carbon chain compared to similar compounds like 1-Triacontene and 1-Tetratriacontene. This extended chain length influences its physical properties, such as melting point and solubility, and its chemical reactivity. The longer chain also makes it more suitable for specific industrial applications, such as in the production of high-performance lubricants .
Propiedades
Número CAS |
66576-37-2 |
|---|---|
Fórmula molecular |
C41H82 |
Peso molecular |
575.1 g/mol |
Nombre IUPAC |
hentetracont-1-ene |
InChI |
InChI=1S/C41H82/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-41H2,2H3 |
Clave InChI |
IBBOSBCTWXFHQW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





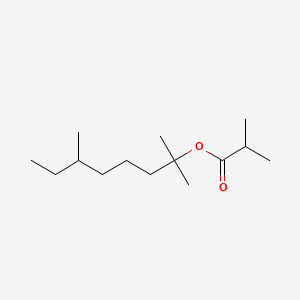
![9-Methyl-1-oxaspiro[5.5]undecan-2-one](/img/structure/B12653847.png)
